Navigating the Bio-Pharmacological Landscape of N-(2-Methoxy-phenyl)-guanidine hydrochloride: A Technical Guide to Putative Biological Targets
Navigating the Bio-Pharmacological Landscape of N-(2-Methoxy-phenyl)-guanidine hydrochloride: A Technical Guide to Putative Biological Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on the potential biological targets of N-(2-Methoxy-phenyl)-guanidine hydrochloride. As a compound of interest in neuropharmacology and medicinal chemistry, understanding its interaction with biological systems is paramount for its application in research and drug development.[1] This guide provides a comprehensive analysis based on the known activities of structurally related guanidine derivatives, offering a predictive framework in the absence of definitive, publicly available data for this specific molecule.
Introduction to N-(2-Methoxy-phenyl)-guanidine hydrochloride
N-(2-Methoxy-phenyl)-guanidine hydrochloride is a versatile organic compound recognized for its utility as a synthetic intermediate in the development of novel therapeutic agents, particularly in the field of neurology.[1] Its chemical structure, featuring a guanidine group attached to a methoxy-substituted phenyl ring, suggests a potential for diverse interactions with biological macromolecules. The guanidine moiety, being a strong organic base, is protonated at physiological pH, allowing it to form strong ionic and hydrogen bonds, which are crucial for receptor and enzyme interactions.[2]
While specific biological targets for N-(2-Methoxy-phenyl)-guanidine hydrochloride have not been extensively documented in peer-reviewed literature, the broader class of aryl and diaryl guanidines has been shown to interact with several key protein families. This guide will explore these established targets as a predictive foundation for understanding the potential pharmacology of N-(2-Methoxy-phenyl)-guanidine hydrochloride.
Potential Biological Target Classes
Based on the pharmacology of structurally analogous compounds, the primary putative biological targets for N-(2-Methoxy-phenyl)-guanidine hydrochloride include:
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Ion Channels: Specifically, voltage-gated sodium and potassium channels, and the ionophore of the N-methyl-D-aspartate (NMDA) receptor.
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G-Protein Coupled Receptors (GPCRs): Notably, sigma (σ) receptors and α-adrenergic receptors.
The following sections will delve into the evidence supporting these potential interactions, the methodologies to validate them, and the potential functional consequences.
Interaction with Ion Channels
The guanidinium group is a common motif in many natural and synthetic ion channel modulators.[2]
Voltage-Gated Sodium Channels (Nav)
Guanidinium toxins, such as tetrodotoxin and saxitoxin, are potent blockers of voltage-gated sodium channels.[2] They exert their effects by binding to the outer pore of the channel, physically occluding the passage of sodium ions and thereby preventing the generation of action potentials in excitable cells like neurons and muscle cells.[2]
Hypothetical Interaction Pathway:
Caption: Putative mechanism of Nav channel blockade.
Voltage-Gated Potassium Channels (Kv)
Guanidine and its simpler alkyl derivatives have been shown to inhibit voltage-gated potassium channels.[3] This inhibition at the presynaptic neuromuscular junction leads to an enhanced release of acetylcholine.[3] The proposed mechanism involves the binding of guanidines within the intracellular pore of the channel, which stabilizes a closed state.[3]
NMDA Receptor Ionophore
Diarylguanidines are a well-established class of non-competitive NMDA receptor antagonists that bind within the ion channel pore.[4] This class of compounds has been investigated for its neuroprotective potential.[4] The affinity of these compounds for the NMDA receptor ion channel can be modulated by substitutions on the aryl rings.[4]
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Ionophore Site
This protocol outlines a standard method for assessing the binding affinity of a test compound to the NMDA receptor ion channel.
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Preparation of Synaptic Membranes:
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Homogenize rat forebrain tissue in ice-cold sucrose buffer.
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Centrifuge the homogenate to pellet nuclei and cellular debris.
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Centrifuge the supernatant at a higher speed to pellet the crude synaptic membranes.
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Wash the membranes multiple times to remove endogenous ligands.
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Binding Assay:
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Incubate the washed membranes with a radiolabeled NMDA receptor ion channel ligand, such as [³H]MK-801.
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Add varying concentrations of the test compound (N-(2-Methoxy-phenyl)-guanidine hydrochloride).
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Incubate the mixture to allow for competitive binding to reach equilibrium.
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Separate the bound and free radioligand by rapid filtration through glass fiber filters.
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Quantify the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis:
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Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
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Interaction with G-Protein Coupled Receptors
Sigma (σ) Receptors
Many diarylguanidines, including the archetypal ligand N,N'-di-o-tolyl-guanidine (DTG), are potent and selective ligands for sigma receptors.[5][6] These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neuropsychiatric disorders.[5]
Experimental Workflow: Determining Sigma Receptor Affinity and Functional Activity
Caption: Workflow for characterizing sigma receptor interaction.
α-Adrenergic Receptors
Certain guanidine-based compounds are known to act as α2-adrenergic receptor agonists.[7] These receptors are involved in the regulation of neurotransmitter release and blood pressure.[7][8] For instance, guanfacine, an α2A-adrenergic agonist, is used in the treatment of ADHD.[7] Conversely, the development of novel α2-adrenergic receptor antagonists containing a guanidinium group is an area of interest for new antidepressants.[9]
Quantitative Data for Representative Guanidine-Based α-Adrenergic Ligands
| Compound | Receptor Subtype | Affinity (Ki, nM) | Functional Activity |
| Guanfacine | α2A | High | Agonist[7] |
| Clonidine | α2 (A, B, C) | High | Agonist[10] |
| Representative Antagonist | α2 | Varies | Antagonist[9] |
Summary and Future Directions
While direct experimental evidence for the biological targets of N-(2-Methoxy-phenyl)-guanidine hydrochloride is currently limited, a strong theoretical framework based on the extensive research into structurally related guanidine derivatives suggests several high-probability target classes. The presence of the aryl guanidine moiety strongly implies potential interactions with NMDA receptors, sigma receptors, and α-adrenergic receptors.
Future research should focus on systematic screening of N-(2-Methoxy-phenyl)-guanidine hydrochloride against these and other potential targets using the experimental methodologies outlined in this guide. Such studies will be crucial to definitively elucidate its pharmacological profile and pave the way for its rational use in drug discovery and neuropharmacological research.
References
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Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N′-(3-[3H]3methoxy phenyl)-N′-methylguanidine ([3H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Alpha-2 adrenergic receptor. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI. Retrieved January 23, 2026, from [Link]
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Applications of Guanidine in Pharmaceutical Field. (n.d.). JOCPR. Retrieved January 23, 2026, from [Link]
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Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Alpha-2 Adrenergic Receptors and Attention—Deficit/Hyperactivity Disorder. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Guanidine-based α2-adrenoceptor ligands: Towards selective antagonist activity. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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